molecular formula C19H22N2S B5759293 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine

1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine

Cat. No. B5759293
M. Wt: 310.5 g/mol
InChI Key: IRZQRIFANNNJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine, also known as BTCP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the brain. BTCP is a potent dopamine reuptake inhibitor and has been shown to have potential therapeutic uses in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine involves its ability to inhibit the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This increased dopamine signaling is thought to be responsible for the therapeutic effects of 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine in neurological disorders.
Biochemical and Physiological Effects
1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase dopamine release and to inhibit dopamine reuptake, which leads to increased dopamine signaling. It has also been shown to increase the release of norepinephrine and serotonin, which are other neurotransmitters that play important roles in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine in lab experiments include its high potency as a dopamine reuptake inhibitor and its potential therapeutic uses in the treatment of neurological disorders. However, the limitations of using 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine in lab experiments include its potential for abuse and its potential side effects on the brain.

Future Directions

There are several future directions for research on 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine. One direction is to explore its potential therapeutic uses in the treatment of Parkinson's disease, ADHD, and other neurological disorders. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, research could be conducted to develop safer and more effective analogs of 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine for use in clinical settings.

Synthesis Methods

The synthesis of 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine involves the reaction of benzyl chloride with 4-methylthiophenol in the presence of potassium carbonate. The resulting product is then reacted with piperazine to form the final compound. The synthesis of 1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

1-benzyl-4-[(4-methylphenyl)carbonothioyl]piperazine has been extensively studied in scientific research for its potential therapeutic uses. It has been shown to have a high affinity for the dopamine transporter and to inhibit the reuptake of dopamine in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and other neurological disorders that involve dopamine dysregulation.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-methylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-16-7-9-18(10-8-16)19(22)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQRIFANNNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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